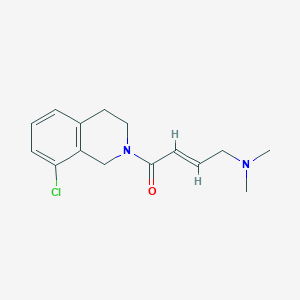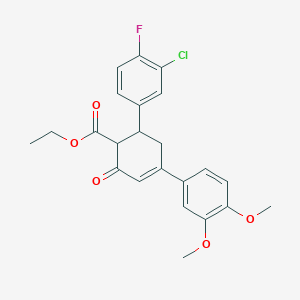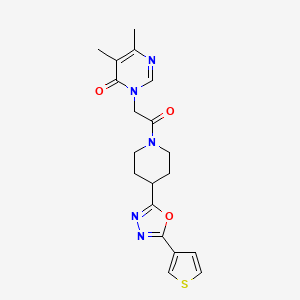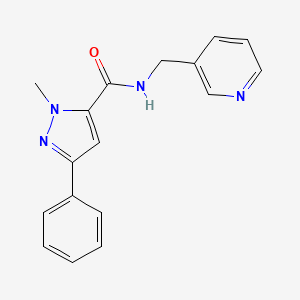![molecular formula C25H23N5O3 B2819169 4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 886895-91-6](/img/no-structure.png)
4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Research by Rábarová et al. (2004) explored microwave irradiation to enhance the condensation reactions of compounds containing active methylene groups, demonstrating the beneficial effects of microwave irradiation in shortening reaction times and increasing yields. This method could be applicable to synthesizing complex molecules like the one mentioned, indicating potential advancements in synthetic organic chemistry techniques (Rábarová et al., 2004).
Antitumor Activity
Maftei et al. (2013) synthesized bioactive 1,2,4-oxadiazole natural product analogs, testing them for antitumor activity. This research highlights the potential of structurally complex compounds in developing new anticancer drugs. The study found one compound with significant potency against a panel of 11 cell lines, illustrating the therapeutic potential of novel synthetic molecules (Maftei et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one with 3-oxobutan-2-yl phenylhydrazone followed by cyclization with phthalic anhydride and acetic anhydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final compound.", "Starting Materials": [ "2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one", "3-oxobutan-2-yl phenylhydrazone", "phthalic anhydride", "acetic anhydride", "benzoyl chloride" ], "Reaction": [ "Condensation of 2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one with 3-oxobutan-2-yl phenylhydrazone in the presence of acetic acid to yield the intermediate", "Cyclization of the intermediate with phthalic anhydride and acetic anhydride in the presence of sulfuric acid to form the intermediate product", "Friedel-Crafts acylation reaction of the intermediate product with benzoyl chloride in the presence of aluminum chloride to yield the final compound" ] } | |
| 886895-91-6 | |
Molekularformel |
C25H23N5O3 |
Molekulargewicht |
441.491 |
IUPAC-Name |
4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-10-8-9-13-19(15)30-20(18-11-6-5-7-12-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3 |
InChI-Schlüssel |
AZYYNPHAZJQZNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)


![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)
![4-[(2-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2819098.png)

![3-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2819100.png)


![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)


